Ginkgotoxin hydrochloride

描述

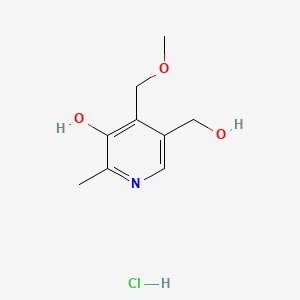

Ginkgotoxin hydrochloride is a chemical compound with a molecular formula of C9H13NO3·HCl. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is known for its unique structure, which includes a hydroxyl group, a methoxymethyl group, and a methyl group attached to the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ginkgotoxin hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 3-pyridinemethanol with methoxymethyl chloride in the presence of a base, followed by the introduction of a hydroxyl group through oxidation reactions. The final step involves the methylation of the pyridine ring and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification of the final product is typically achieved through crystallization or chromatography.

化学反应分析

Types of Reactions

Ginkgotoxin hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to convert the methoxymethyl group to a methyl group.

Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-pyridinemethanone derivatives.

Reduction: Formation of 3-pyridinemethane derivatives.

Substitution: Formation of various substituted pyridinemethanol derivatives.

科学研究应用

Pharmacological Applications

Antivitamin Activity

Ginkgotoxin is recognized for its antivitamin properties, specifically its ability to inhibit vitamin B6 functions. This inhibition can lead to neurological effects, including seizures. Studies have demonstrated that ginkgotoxin can induce convulsions in animal models, highlighting its potential use in understanding seizure mechanisms and developing anticonvulsant drugs.

Mechanism of Action

The compound acts primarily by inhibiting pyridoxal kinase, an enzyme crucial for the phosphorylation of vitamin B6. This interaction disrupts the normal metabolic pathways involving vitamin B6, leading to a deficiency that can manifest as neurological symptoms. The structural similarity of ginkgotoxin to vitamin B6 allows it to compete with the vitamin for binding sites on enzymes, which has been documented in several studies .

Toxicological Studies

Neurotoxicity

Research indicates that ginkgotoxin exhibits neurotoxic effects at certain dosages. In a study involving rats and mice, it was observed that high doses resulted in significant alterations in behavior and increased incidence of seizures . These findings underscore the importance of understanding the toxicological profile of ginkgotoxin when considering its use in herbal supplements.

Case Studies

Several case reports have linked ginkgo biloba consumption with adverse neurological events attributed to ginkgotoxin. For instance, individuals who ingested high doses of ginkgo supplements experienced seizures, which were directly correlated with elevated levels of ginkgotoxin in their systems . Such cases highlight the need for caution in the use of ginkgo biloba extracts containing this compound.

Agricultural Applications

Ginkgotoxin has also been explored for its insecticidal properties. Its toxicity to certain insect species suggests potential applications in developing botanical pesticides. Research has shown that extracts containing ginkgotoxin can significantly affect insect physiology, inhibiting growth and reproduction .

Summary of Findings

| Application Area | Findings |

|---|---|

| Pharmacology | Induces seizures; inhibits pyridoxal kinase; potential anticonvulsant drug development |

| Toxicology | Neurotoxic effects observed; linked to adverse events in clinical cases |

| Agriculture | Potential use as a natural pesticide; affects insect growth and reproduction |

作用机制

The mechanism of action of Ginkgotoxin hydrochloride involves its interaction with specific molecular targets. The hydroxyl and methoxymethyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of these biological molecules, leading to various physiological effects.

相似化合物的比较

Similar Compounds

- 3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-

- 3-Pyridinemethanol, 4-methoxymethyl-6-methyl-

- 3-Pyridinemethanol, 5-hydroxy-4-methyl-

Uniqueness

Ginkgotoxin hydrochloride is unique due to the presence of both hydroxyl and methoxymethyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.

生物活性

Ginkgotoxin hydrochloride, also known as 4'-O-methylpyridoxine, is a compound derived from the seeds of the Ginkgo biloba plant. This compound has garnered attention due to its potential biological activities and associated toxicity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Ginkgotoxin is structurally related to vitamin B6 (pyridoxine) and functions as an antivitamin. It inhibits the activity of pyridoxal kinase, an enzyme crucial for the synthesis of active vitamin B6 forms. This inhibition leads to decreased levels of glutamate decarboxylase, resulting in an imbalance between excitatory and inhibitory neurotransmitters, which can provoke epileptic seizures in mammals .

Biological Activities

1. Neurotoxicity and Seizure Induction

- Ginkgotoxin has been implicated in inducing seizures, particularly following the consumption of Ginkgo biloba seeds, which contain higher concentrations of the toxin. Overconsumption can lead to severe neurological symptoms, including loss of consciousness and convulsions .

2. Cytotoxicity

- Research indicates that ginkgotoxin exhibits cytotoxic effects on various cell lines. For instance, studies have shown that extracts from Ginkgo biloba containing ginkgotoxin can inhibit the viability of HepG2 liver cancer cells .

3. Anti-inflammatory Effects

- Some studies have suggested that ginkgotoxin may possess anti-inflammatory properties. It has been observed to decrease the expression of pro-inflammatory markers such as interleukin-6 (IL-6) and cyclooxygenase-2 (COX-2) in stimulated macrophage cells .

Case Studies

Case Study 1: Seizure Induction in Humans

A documented case involved a patient who experienced seizures after consuming a large quantity of Ginkgo biloba seeds. The analysis revealed high levels of ginkgotoxin in the patient's system, confirming its role in inducing neurotoxic effects .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that ginkgotoxin can induce apoptosis in HepG2 cells. The mechanism involves oxidative stress and mitochondrial dysfunction, leading to cell death .

Research Findings

Recent studies have focused on understanding the pharmacological implications of ginkgotoxin:

属性

IUPAC Name |

5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-6-9(12)8(5-13-2)7(4-11)3-10-6;/h3,11-12H,4-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQVPGFUYBUXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)COC)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1464-33-1 (Parent) | |

| Record name | 4-Methoxymethylpyridoxol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60185241 | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3131-27-9 | |

| Record name | 4-Methoxymethylpyridoxol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanol, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ginkgotoxin hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV82FB8M4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。